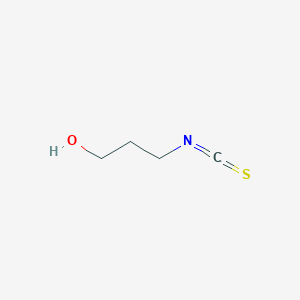
3-Isothiocyanatopropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanatopropan-1-OL is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanol backbone. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Isothiocyanatopropan-1-OL can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety. The use of non-toxic reagents and mild reaction conditions is preferred to ensure safety and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-Isothiocyanatopropan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thiols.
Substitution: The isothiocyanate group can be substituted with other nucleophiles to form thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include thioureas, sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Isothiocyanatopropan-1-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanatopropan-1-OL involves several pathways:
Antimicrobial Activity: It disrupts membrane integrity and affects enzymes involved in redox balance and bacterial metabolism, leading to bacterial death.
Anticancer Activity: It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibits proinflammatory responses through the NFκB pathway, and induces cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
3-Isothiocyanatopropan-1-OL can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate:
Allyl Isothiocyanate: Known for its pungent odor and antimicrobial properties.
Benzyl Isothiocyanate: Exhibits strong anticancer activity.
Phenethyl Isothiocyanate: Known for its chemopreventive properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
4404-46-0 |
|---|---|
Fórmula molecular |
C4H7NOS |
Peso molecular |
117.17 g/mol |
Nombre IUPAC |
3-isothiocyanatopropan-1-ol |
InChI |
InChI=1S/C4H7NOS/c6-3-1-2-5-4-7/h6H,1-3H2 |
Clave InChI |
HKKOVTXONDHGLP-UHFFFAOYSA-N |
SMILES canónico |
C(CN=C=S)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
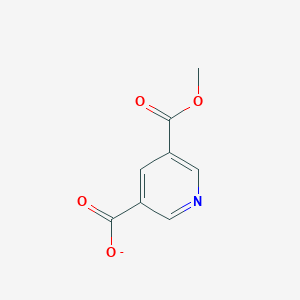

![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)


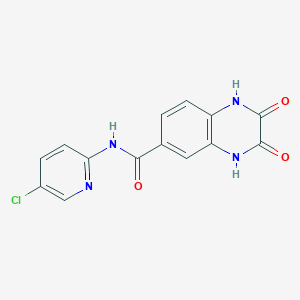
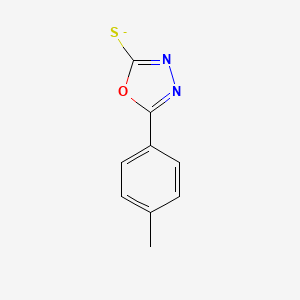
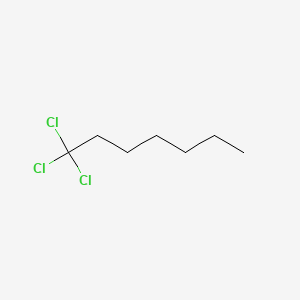
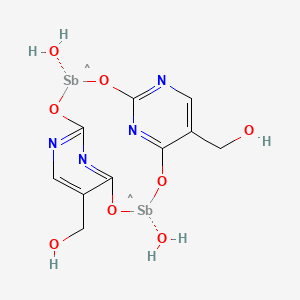
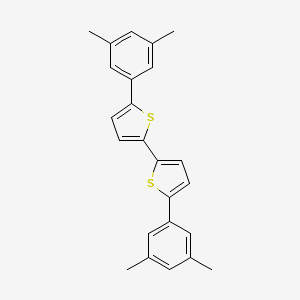

![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
